

A Head-to-Head Showdown: Comparing Covalent KRAS G12C Inhibitors

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Compound of Interest

Compound Name: ARS-2102

Cat. No.: B12404615

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of covalent inhibitors targeting the KRAS G12C mutation, a critical driver in various cancers. Due to the limited availability of direct head-to-head preclinical data for **ARS-2102**, this guide will focus on a detailed comparison of two clinically advanced inhibitors, sotorasib (AMG-510) and adagrasib (MRTX849). Context for earlier-stage compounds will be provided by referencing preclinical data for ARS-1620, a closely related predecessor of **ARS-2102**.

The KRAS protein, a key signaling molecule, has long been considered an "undruggable" target in cancer therapy. However, the discovery of a druggable pocket on the KRAS G12C mutant protein has paved the way for the development of a new class of targeted covalent inhibitors, revolutionizing the treatment landscape for patients with KRAS G12C-mutated tumors. These inhibitors work by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream oncogenic signaling.

Quantitative Data Summary

The following tables summarize the available preclinical data for sotorasib, adagrasib, and the predecessor to **ARS-2102**, ARS-1620, to provide a comparative perspective on their biochemical and cellular potencies.

Table 1: Biochemical Potency of Covalent KRAS G12C Inhibitors

Inhibitor	Target	Assay Type	IC50	Reference
Sotorasib (AMG-510)	KRAS G12C	SOS1-catalyzed nucleotide exchange	Not explicitly stated in provided results	[1]
Adagrasib (MRTX849)	KRAS G12C	Biochemical	Not explicitly stated in provided results	[1]
ARS-1620	KRAS G12C	In vitro RAS signaling	120 nM	[1]

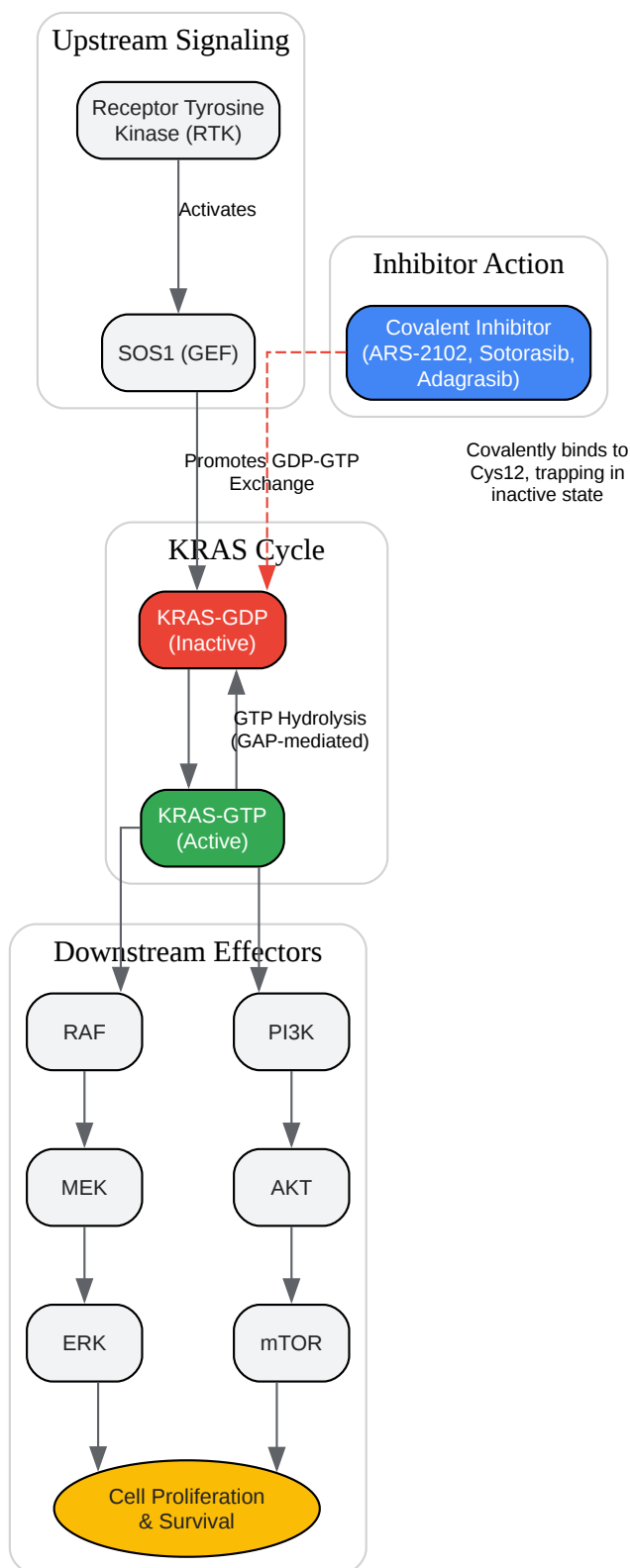
Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions between different studies.

Table 2: Cellular Activity of Covalent KRAS G12C Inhibitors in KRAS G12C-mutant Cell Lines

Inhibitor	Cell Line	Assay Type	IC50	Reference
Sotorasib (AMG-510)	NCI-H358 (NSCLC)	Cell Viability	Not explicitly stated in provided results	[1]
Adagrasib (MRTX849)	NCI-H358 (NSCLC)	pERK Inhibition	Not explicitly stated in provided results	[1]
ARS-1620	Various KRAS G12C cell lines	Cell Viability	Low micromolar range	[1]

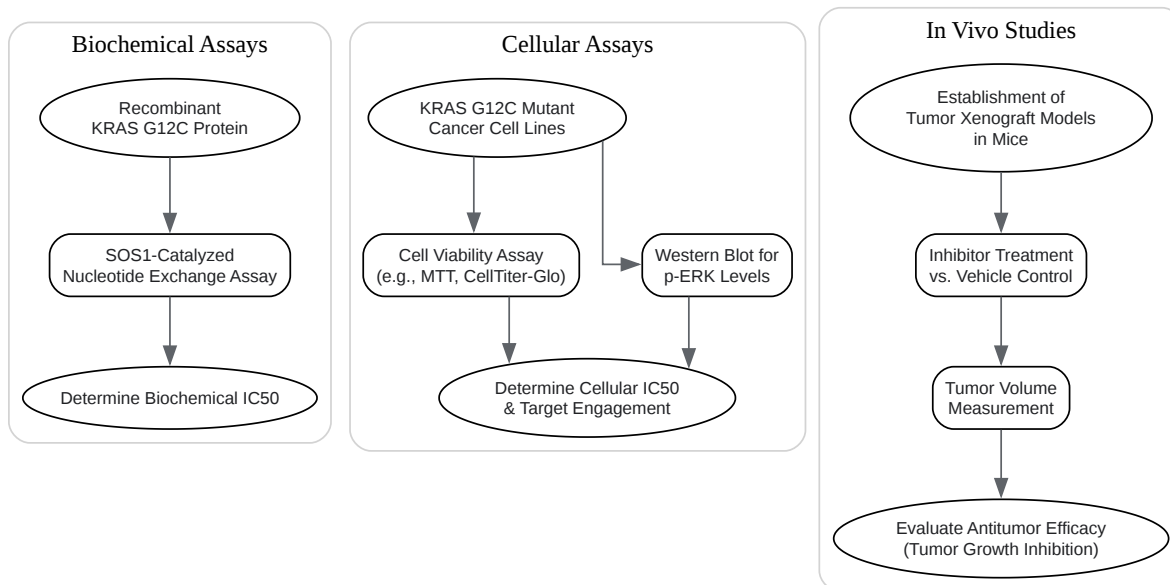
Signaling Pathway and Experimental Workflow

The development and evaluation of these covalent inhibitors involve a series of well-defined experimental procedures to characterize their mechanism of action and efficacy.



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Caption: The KRAS signaling pathway and the mechanism of action of covalent G12C inhibitors.



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References

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